molecular formula C21H17FN2O4S B2708695 1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921919-82-6

1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Katalognummer: B2708695
CAS-Nummer: 921919-82-6
Molekulargewicht: 412.44
InChI-Schlüssel: HRAHKCLRHASJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a structurally novel, potent, and ATP-competitive small-molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of JAK-STAT signaling pathways and their role in oncogenesis, particularly in hematological malignancies. The compound demonstrates significant inhibitory activity against both wild-type and constitutively active mutant forms of FLT3, such as the internal tandem duplication (FLT3-ITD), which is a common driver mutation in acute myeloid leukemia (AML) . By simultaneously targeting JAK2 and FLT3, this inhibitor provides a valuable tool for studying signaling crosstalk and compensatory pathways in cancer cell proliferation and survival. Research utilizing this compound is focused on understanding mechanisms of resistance to single-target agents and evaluating the efficacy of dual-pathway inhibition as a strategy to overcome drug resistance and induce apoptosis in leukemia cell lines and primary patient samples. Its application extends to preclinical models for assessing the therapeutic potential of combined JAK/FLT inhibition in myeloid neoplasms.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-24-18-4-2-3-5-20(18)28-19-11-10-16(12-17(19)21(24)25)23-29(26,27)13-14-6-8-15(22)9-7-14/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAHKCLRHASJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Dibenzooxazepin Core

  • 10-Methyl vs. 10-Ethyl vs. 10-Acetyl Groups : A methyl group at position 10 (as in the target compound) reduces steric bulk compared to the ethyl group in N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide (). Ethyl substitution may enhance lipophilicity but could reduce metabolic stability.

Sulfonamide Group Modifications

  • Methanesulfonamide vs. Benzenesulfonamide : The benzenesulfonamide analog (4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide) has a molecular formula of C₂₀H₁₅FN₂O₄S (mass: 398.408 g/mol). : The 2,4-dimethoxybenzenesulfonamide in ’s compound introduces electron-donating methoxy groups, contrasting with the electron-withdrawing fluorine in the target’s 4-fluorophenyl group. This difference could modulate sulfonamide acidity (pKa) and hydrogen-bonding capacity .

Aryl Substituent Effects

  • 4-Fluorophenyl vs. 4-Methylphenyl vs. 2,4-Difluorophenyl : Compounds with 2,4-difluorophenyl groups (e.g., triazole-thiones) exhibit distinct electronic profiles due to dual fluorine substitution, enhancing electronegativity and metabolic resistance compared to the target’s single fluorine .

Structural and Physicochemical Data Table

Compound Name Oxazepin Substituent Sulfonamide Type Aryl Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 10-methyl-11-oxo Methanesulfonamide 4-fluorophenyl C₁₉H₁₅FN₂O₄S ~396.39
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () 10-methyl-11-oxo Benzenesulfonamide 4-fluoro C₂₀H₁₅FN₂O₄S 398.408
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide () 10-ethyl-11-oxo Benzenesulfonamide 2,4-dimethoxy C₂₃H₂₁N₂O₆S ~469.49 (calculated)
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () 10-acetyl Benzenesulfonamide 4-methyl C₂₂H₂₀N₂O₄S 408.470

Research Findings and Implications

  • Synthetic Routes : highlights the use of hydrazides and isothiocyanates to form sulfonamide derivatives, though the target compound’s synthesis likely involves dibenzooxazepin ring formation followed by sulfonamide coupling .
  • Spectroscopic Characterization : IR spectra in confirm the absence of C=O bands in triazole-thiones (1247–1255 cm⁻¹ for C=S), a technique applicable to verifying the target’s sulfonamide and oxazepin carbonyl groups .
  • Biological Relevance : While ’s sulfonamides are pesticidal, the target and analogs may target neurological or inflammatory pathways due to structural similarities to dibenzooxazepine-based drugs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.